molecular formula C13H17NO B024816 6-Benzyl-1-oxa-6-azaspiro[2.5]octane CAS No. 19867-34-6

6-Benzyl-1-oxa-6-azaspiro[2.5]octane

Cat. No.: B024816
CAS No.: 19867-34-6
M. Wt: 203.28 g/mol
InChI Key: KJKHFQBTYMJFNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Benzyl-1-oxa-6-azaspiro[2.5]octane can be synthesized through a series of chemical reactions involving benzylamine and appropriate epoxide compounds. The general synthetic route involves the reaction of benzylamine with an epoxide, followed by a spirocyclization reaction . The reaction conditions typically include:

    Solvent: Common solvents such as dichloromethane or ethanol.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-1-oxa-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of substituted spiro compounds .

Scientific Research Applications

6-Benzyl-1-oxa-6-azaspiro[2.5]octane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane involves its interaction with molecular targets through its spirocyclic structure. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved in its action are still under investigation, with studies focusing on its potential effects on cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-1-oxa-6-azaspiro[3.5]nonane
  • 6-Benzyl-1-oxa-6-azaspiro[4.5]decane
  • 6-Benzyl-1-oxa-6-azaspiro[5.5]undecane

Uniqueness

6-Benzyl-1-oxa-6-azaspiro[2.5]octane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .

Properties

IUPAC Name

6-benzyl-1-oxa-6-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12(5-3-1)10-14-8-6-13(7-9-14)11-15-13/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKHFQBTYMJFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173623
Record name 6-Benzyl-1-oxa-6-azaspiro(2,5)octane
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19867-34-6
Record name 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane
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Record name 6-Benzyl-1-oxa-6-azaspiro(2,5)octane
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Record name 6-Benzyl-1-oxa-6-azaspiro(2,5)octane
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Record name 6-benzyl-1-oxa-6-azaspiro[2,5]octane
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Record name 6-BENZYL-1-OXA-6-AZASPIRO(2,5)OCTANE
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Synthesis routes and methods I

Procedure details

Sodium hydride (55% suspension in mineral oil, 1.57 g, 35 mmol) was washed with heptane, dried in the stream of nitrogen and suspended in dry DMSO (10 ml). A solution of trimethylsulfoxonium iodide (4.8 g, 22 mmol) in DMSO (45 ml) was added dropwise under nitrogen. After stirring for 20 min a solution of 1-benzylpiperidin-4-one (3.78 g, 20 mmol) was added dropwise. The mixture was stirred overnight at room temperature, then poured over ice (200 g), and extracted with dichloromethane (2×200 ml). The combined extracts were washed with water (3×100 ml) and dried over Na2SO4. The solvent was removed i. vacuo. The residue was dissolved in diethyl ether, and the insoluble material was removed by filtration. Evaporation of solven afforded pale-yellow oil (2.95 g, 73%).
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
3.78 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

60% sodium hydride (25.4 g) was added to anhydrous dimethylsulfoxide (400 mL) and the mixture was stirred at room temperature under nitrogen atmosphere. Trimethylsulfoxonium iodide (140 g) was added gradually to the mixture at 20 to 28° C., and the mixture was stirred at room temperature for sixty minutes. An anhydrous dimethylsulfoxide solution (400 mL) of 1-benzyl-4-piperidone (100 g) was added dropwise to the mixture. After stirring the resulting mixture at room temperature for sixty minutes, the reaction mixture was poured into ice-water (2.0 L) gradually with stirring. The mixture was extracted with ethyl acetate, and the organic layer was combined and washed with water (four times) and brine successively. After drying over anhydrous sodium sulfate, the solvent was removed under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent; ethyl acetate:hexane=1:9 to 1:1) to obtain the titled compound (86.7 g) as an oil.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

18.9 g (0.1 mol) of 1-benzyl-4-piperidone, 24.2 g (0.11 mol) of trimethylsulfoxide iodide salt, 0.5 g of tetrabutyl ammonium bromide and 200 mL of toluene were added to a 500 mL round bottom flask, and slowly added dropwise at room temperature with 60 mL of (15%) sodium hydroxide solution. Then the reaction was heated to 80° C., reacted for 8 h, and then cooled to room temperature. The toluene layer was separated, and the water layer was extracted with toluene (50 mL×3). The toluene layer was combined, washed with water, saturated sodium chloride solution in sequence, dried with anhydrous sodium sulfate, and distilled under reduced pressure to recovery solvent to obtain light yellow oily liquid N-benzyl-1-oxa-6-azaspiro[2,5]-octane 19 g, yield: 93%. 1H-NMR (CDCl3, ppm) δ: 7.31-7.33 (5H, m), 3.56 (2H, s), 2.64 (2H, s), 2.53-2.62 (4H, m), 1.52-1.86 (4H, m).
Quantity
18.9 g
Type
reactant
Reaction Step One
[Compound]
Name
trimethylsulfoxide iodide salt
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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